2,1,3-Benzoxadiazole-5-carbonyl chloride 1-oxide
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Overview
Description
2,1,3-Benzoxadiazole-5-carbonyl chloride 1-oxide is a chemical compound with the molecular formula C7H3ClN2O3 and a molecular weight of 198.56 g/mol . It is known for its unique structure, which includes a benzoxadiazole ring fused with a carbonyl chloride group and an oxide group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazole-5-carbonyl chloride 1-oxide typically involves the reaction of 2,1,3-benzoxadiazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
[ \text{2,1,3-Benzoxadiazole} + \text{Thionyl Chloride} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzoxadiazole-5-carbonyl chloride 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups.
Substitution: The chloride group can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloride group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxadiazole derivatives .
Scientific Research Applications
2,1,3-Benzoxadiazole-5-carbonyl chloride 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazole-5-carbonyl chloride 1-oxide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzoxadiazole-4-carbonyl chloride: Similar structure but with the carbonyl chloride group at a different position.
2,1,3-Benzoxadiazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
2,1,3-Benzoxadiazole-5-carbonyl chloride 1-oxide is unique due to its specific functional groups and reactivity. The presence of both the carbonyl chloride and oxide groups allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-7(11)4-1-2-6-5(3-4)9-13-10(6)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXINXQDHPWUBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](ON=C2C=C1C(=O)Cl)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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